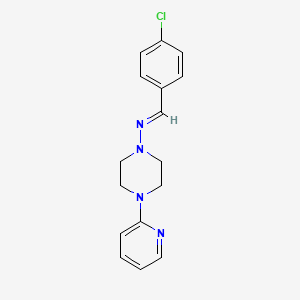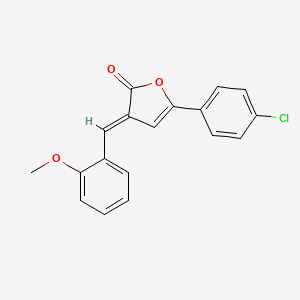![molecular formula C21H28N6O2 B5538088 9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538088.png)
9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Diazaspiro[5.5]undecane derivatives are synthesized through divergent methods, including efficient Michael additions of lithium enolates to tetrasubstituted olefin acceptors. This approach allows for the introduction of various substituents, demonstrating the versatility and adaptability of synthesis methods for these compounds (Yang et al., 2008).
Molecular Structure Analysis
Crystal structure analyses, including X-ray diffraction, are essential for understanding the molecular structure of diazaspiro[5.5]undecane derivatives. Such studies provide detailed insights into the compound's geometry, confirming the stereochemistry and elucidating the nature of substituents and their effects on the overall molecular conformation (Zhu, 2011).
Chemical Reactions and Properties
The reactivity of diazaspiro[5.5]undecane derivatives is highlighted by their participation in various chemical reactions, including electrophilic substitutions and Michael additions. These reactions are pivotal for functionalizing the compounds, introducing new pharmacophoric elements, and exploring their chemical diversity (Cordes et al., 2013).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystallinity, are influenced by the nature and position of substituents. These properties are crucial for determining the compound's suitability for further applications, including medicinal chemistry and material science (Zeng, Wang, & Zhang, 2021).
Chemical Properties Analysis
The chemical properties of these compounds, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are central to their applications in synthesis and drug design. Investigations into their reactivity patterns offer insights into how these compounds can be further functionalized and optimized for specific purposes (Aggarwal, Vij, & Khurana, 2014).
Wissenschaftliche Forschungsanwendungen
Antihypertensive Applications
Compounds structurally related to 9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one, specifically 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, have been prepared and tested for their antihypertensive effects in spontaneously hypertensive rats. These studies reveal that certain substitutions on the spirolactam ring can enhance the antihypertensive activity, suggesting a potential application in designing new antihypertensive agents. The mechanism behind the antihypertensive effect is thought to be related to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Chemokine-Mediated Disease Treatment
Derivatives of 3,9-diazaspiro[5.5]undecane, including those closely related to the compound , have been identified as CCR8 antagonists. These compounds show promise in the treatment of chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. This suggests a therapeutic application in modulating chemokine activity to treat these conditions (Norman, 2007).
Synthetic and Catalytic Applications
Innovative synthetic methodologies have been developed for the preparation of nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, through a catalyst-free double Michael addition reaction. These reactions showcase the compound's utility in synthetic chemistry, providing efficient pathways to complex spirocyclic structures with potential applications in material science and as intermediates in pharmaceutical synthesis (Aggarwal et al., 2014).
Photophysical and Material Science Applications
Diazaspiro compounds, related to the specified molecule, have been studied for their photophysical properties, including solvatochromic analysis and TDDFT calculations. These studies offer insights into the electronic and structural characteristics of spirocyclic compounds, potentially paving the way for their use in materials science, particularly in areas requiring specific optical properties (Aggarwal & Khurana, 2015).
Eigenschaften
IUPAC Name |
2-(oxolan-2-ylmethyl)-9-(1-phenyltetrazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c28-19-8-9-21(16-26(19)15-18-7-4-14-29-18)10-12-25(13-11-21)20-22-23-24-27(20)17-5-2-1-3-6-17/h1-3,5-6,18H,4,7-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFZAKXTABUBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3(CCC2=O)CCN(CC3)C4=NN=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5538020.png)
![1-(3-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5538023.png)

![N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)-2-furohydrazide](/img/structure/B5538043.png)
![2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5538055.png)
![4-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5538062.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5538073.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide](/img/structure/B5538084.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5538087.png)
![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5538104.png)
